![molecular formula C23H25NO6 B12185390 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12185390.png)
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate
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Overview
Description
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate is a synthetic organic compound that belongs to the class of benzochromenes This compound is characterized by its complex structure, which includes a benzochromene core and a tert-butoxycarbonyl-protected amino acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate typically involves multiple steps:
Formation of the Benzochromene Core: The benzochromene core can be synthesized through a cyclization reaction involving appropriate precursors such as substituted phenols and chromene derivatives.
Introduction of the 4-Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Attachment of the Amino Acid Ester: The amino acid ester is attached through esterification reactions, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N-Diisopropylethylamine (DIPEA).
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protecting groups to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents on the benzochromene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(benzyloxy)carbonyl]amino]butanoate
- 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate
- 6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate
Biological Activity
4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a benzo[c]chromene backbone with a tert-butoxycarbonyl (Boc) amino group attached to a butanoate moiety. This structural configuration is significant for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of benzo[c]chromene compounds exhibit varying degrees of antimicrobial activity. Specifically, compounds similar to 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl have shown effectiveness against various bacterial strains. For instance, a related compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli , with IC50 values in the nanomolar range, suggesting strong antimicrobial properties .
Bacterial Strain | IC50 (nM) |
---|---|
Staphylococcus aureus | 44 |
Escherichia coli | 200 |
MRSA | 11 |
Anticancer Activity
Studies have explored the anticancer potential of benzo[c]chromene derivatives. These compounds have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain analogs have shown selective cytotoxicity towards breast cancer cell lines (MCF-7 and MDA-MB-231), with enhanced effects when combined with traditional chemotherapeutics like doxorubicin .
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Enzymes : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It could influence pathways such as NF-kB and MAPK, which are critical in regulating cellular responses to stress and inflammation.
- Interaction with DNA : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication and transcription processes.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated several derivatives of benzo[c]chromene against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the side chains significantly affected antimicrobial potency, with some derivatives outperforming standard antibiotics .
- Anticancer Research : In vitro studies on MDA-MB-231 cells revealed that the introduction of the tert-butoxycarbonyl group enhanced cytotoxicity compared to non-Boc protected analogs. The study concluded that this modification could improve therapeutic efficacy while minimizing side effects .
Properties
Molecular Formula |
C23H25NO6 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(4-methyl-6-oxobenzo[c]chromen-3-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C23H25NO6/c1-6-17(24-22(27)30-23(3,4)5)21(26)28-18-12-11-15-14-9-7-8-10-16(14)20(25)29-19(15)13(18)2/h7-12,17H,6H2,1-5H3,(H,24,27) |
InChI Key |
LETWEAXAGULODP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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